bisindolylmaleimide IX
Overview
Description
Bisindolylmaleimide IX (BIM IX) is a potent, cell-permeable inhibitor of protein kinase C (PKC) isoforms . It has been identified as a potential therapeutic agent against SARS-CoV2 by targeting the viral main protease 3CLpro .
Molecular Structure Analysis
Bisindolylmaleimide IX is an organic compound that forms the core chemical structure of a variety of biologically active compounds. This core structure includes a central maleimide group with two indole groups attached .Physical And Chemical Properties Analysis
Bisindolylmaleimide IX is a crystalline solid. It is soluble in DMF and DMSO .Scientific Research Applications
Apoptosis Induction in Cancer Cells
Bisindolylmaleimide IX (Bis IX) has been identified as a potent inducer of apoptosis in various types of cancer cells. Studies have shown its effectiveness in facilitating tumor necrosis factor receptor family-mediated cell death. This has been particularly observed in human prostatic carcinoma cell lines, where Bis IX synergistically induced caspase activity in combination with apoptosis-inducing ligands, effectively converting the phenotype of cell lines from apoptosis-resistant to -sensitive. It also induced p53 accumulation, which is crucial in the apoptosis process, although this was not accompanied by the induction of p53-responsive genes (Rokhlin et al., 2002). Furthermore, Bis IX has shown potential as an agent in the treatment of chronic lymphocytic leukemia (CLL) by inducing apoptosis in CLL cells (Snowden et al., 2003).
Enhancing Response to Chemotherapy
Bisindolylmaleimide IX has been identified as a compound that can enhance the response to chemotherapy. It has been shown to be an efficient activator of the intrinsic apoptotic pathway and additionally facilitates extrinsic apoptosis. This dual action makes it a valuable agent in anticancer therapy, potentially repressing uncontrolled proliferation and restoring sensitivity to chemotherapy (Pająk et al., 2008).
Potential Treatment for Drug-resistant Leukemia
Bisindolylmaleimide IX has also been identified as a potential treatment agent for drug-resistant chronic myeloid leukemia (CML). It inhibits DNA topoisomerase, generates DNA breaks, and activates key pathways, leading to cell cycle arrest and cell death. Its effectiveness against cells positive for BCR-ABL, including those resistant to other drugs, makes it a promising candidate for treating drug-resistant CML (Zhang et al., 2016).
Modulation of Signaling Pathways
Apart from its direct effects on apoptosis and cancer cell proliferation, Bisindolylmaleimide IX has been shown to modulate various signaling pathways. For instance, it targets several signaling molecules beyond protein kinase C (PKC), affecting pathways like Wnt signaling through GSK-3b and β-catenin (Pająk et al., 2008). Additionally, it has been identified as a potent inhibitor of glycogen synthase kinase-3 activity (Hers et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-29-13-17(15-7-2-4-9-19(15)29)21-22(24(32)28-23(21)31)18-14-30(11-6-12-33-25(26)27)20-10-5-3-8-16(18)20/h2-5,7-10,13-14H,6,11-12H2,1H3,(H3,26,27)(H,28,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXXEELGXBCYNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCSC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154736 | |
Record name | Ro-318220 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20154736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
bisindolylmaleimide IX | |
CAS RN |
125314-64-9 | |
Record name | Bisindolylmaleimide IX | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125314-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ro 31-8220 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125314649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ro-318220 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20154736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ro-31-8220 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9A0B5E78O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.